2-(4-メチルフェノキシ)エチルボロン酸ピナコールエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

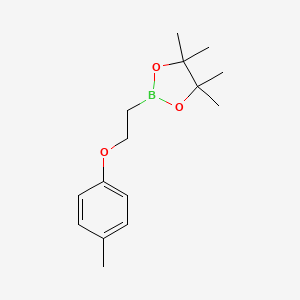

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a p-tolyloxyethyl group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.

科学的研究の応用

2-(4-Methylphenoxy)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

作用機序

Target of Action

The primary target of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound’s susceptibility to hydrolysis could be a factor to consider in certain environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with p-tolyloxyethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is generally maintained at room temperature to slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

化学反応の分析

Types of Reactions

2-(4-Methylphenoxy)ethylboronic acid pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxyethyl group can be replaced by other nucleophiles.

Oxidation Reactions: The dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as DMSO or DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

Substitution Reactions: Products include various substituted dioxaborolanes.

Oxidation Reactions: Products include boronic acids and borate esters.

Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

類似化合物との比較

Similar Compounds

- 4,4,5,5-Tetramethyl-2-(2-(phenoxy)ethyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-(methoxy)ethyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-(ethoxy)ethyl)-1,3,2-dioxaborolane

Uniqueness

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is unique due to the presence of the p-tolyloxyethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in certain coupling reactions and as a precursor for the synthesis of boron-containing drugs. Its stability and reactivity also distinguish it from other similar compounds, making it a valuable tool in various fields of research.

生物活性

2-(4-Methylphenoxy)ethylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H19BO2

- Molecular Weight : 219.1 g/mol

- Structure : The compound features a boron atom bonded to an ethyl group and a pinacol ester, which enhances its solubility and stability.

Boronic acids, including 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, exert their biological effects primarily through:

- Reversible Binding : They can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their interaction with enzymes and proteins.

- Inhibition of Enzymatic Activity : This compound may inhibit proteasomes or other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

Biological Activities

-

Anticancer Activity

- Studies have shown that boronic acid derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The structural modifications in 2-(4-Methylphenoxy)ethylboronic acid pinacol ester may enhance its selectivity towards specific cancer types.

- Case Study : A study demonstrated that similar boronic acids could effectively target multiple myeloma cells, indicating potential applications for hematological malignancies .

-

Antibacterial Properties

- Boronic acids have been reported to possess antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

- Research Finding : A derivative of boronic acid was shown to exhibit significant antibacterial effects against resistant strains of bacteria, suggesting that 2-(4-Methylphenoxy)ethylboronic acid pinacol ester could also provide similar benefits .

- Antiviral Activity

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell cycle | |

| Antibacterial | Inhibits bacterial enzyme activity | |

| Antiviral | Interferes with viral replication |

Safety and Toxicology

While the therapeutic potential is significant, the safety profile of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester must be assessed rigorously. Current data suggest:

- No significant acute toxicity reported in animal studies.

- Long-term effects remain unclear; further toxicological evaluations are necessary.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXAXWSWALWPQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。